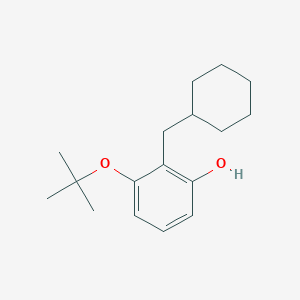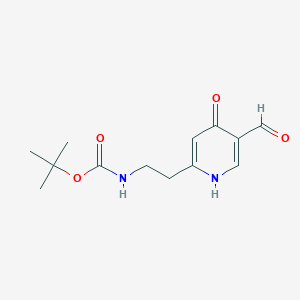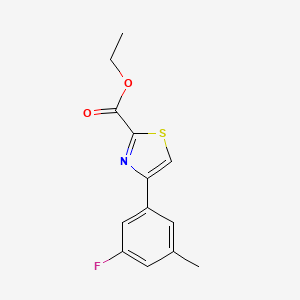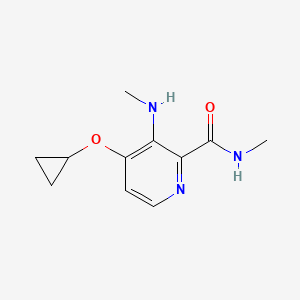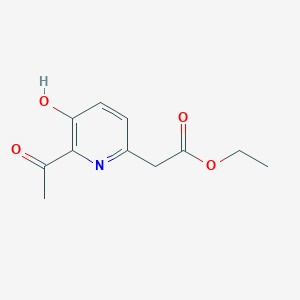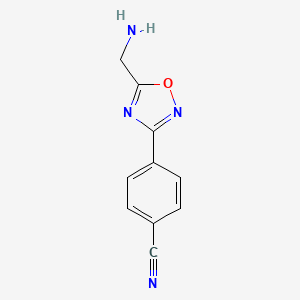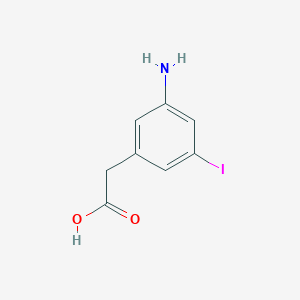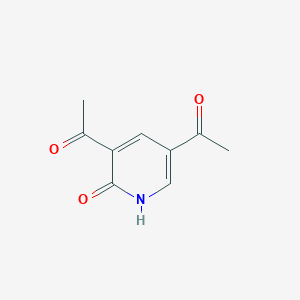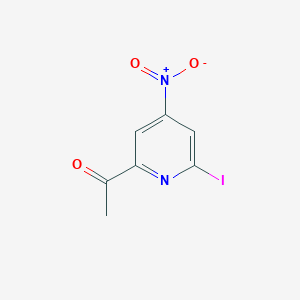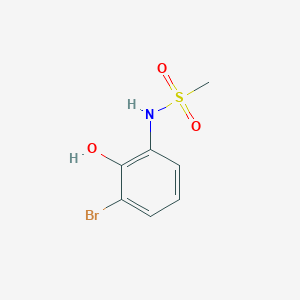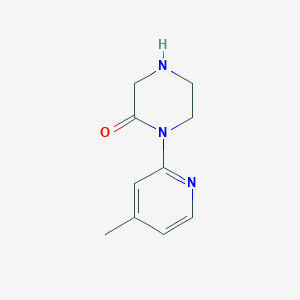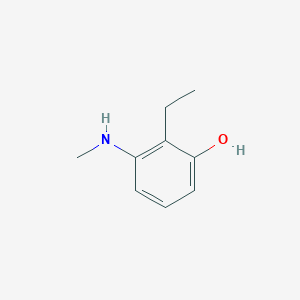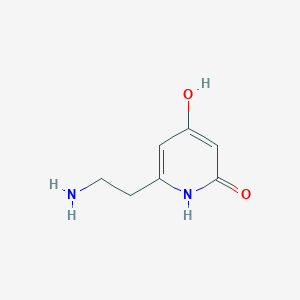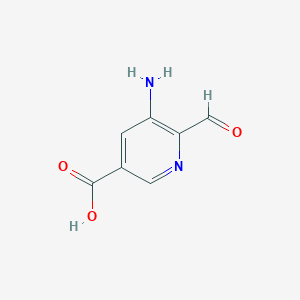
5-Amino-6-formylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-formylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group at the 5th position and a formyl group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to form 5-nitro-6-formylnicotinic acid, followed by reduction to yield the desired this compound. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or electrochemical reduction. These methods are designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products:
Oxidation: 5-Amino-6-carboxynicotinic acid.
Reduction: 5-Amino-6-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-6-formylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-6-formylnicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as those related to nicotinic acid metabolism.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
5-Amino-nicotinic acid: Lacks the formyl group but shares the amino group.
6-Formylnicotinic acid: Lacks the amino group but shares the formyl group.
Hydroxycinnamic acids: Similar in structure but differ in functional groups and biological activities .
Uniqueness: 5-Amino-6-formylnicotinic acid is unique due to the presence of both amino and formyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,8H2,(H,11,12) |
InChI Key |
VYTRDCCICJLUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


